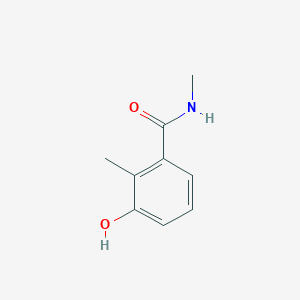

3-Hydroxy-N,2-dimethylbenzamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- Aromatic Protons : Multiplets at δ 6.6–7.3 ppm (3H, positions 4, 5, and 6).

- Hydroxyl Proton : A broad singlet at δ 5.2 ppm (1H, exchanges with D₂O).

- Methyl Groups : Singlets at δ 2.3 ppm (3H, N–CH₃) and δ 2.1 ppm (3H, C2–CH₃).

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3300 | O–H stretch (hydrogen-bonded) |

| 1650 | C=O stretch (amide I) |

| 1550 | N–H bend (amide II) |

| 1250 | C–N stretch (amide III) |

UV-Visible Spectroscopy

Properties

IUPAC Name |

3-hydroxy-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(9(12)10-2)4-3-5-8(6)11/h3-5,11H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQUNXVZAPHUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method, patented by CN103060837B, utilizes electrochemical bromination to convert 2-amino-N,3-dimethylbenzamide into 2-amino-5-bromo-N,3-dimethylbenzamide, followed by hydroxylation. Key steps include:

-

Electrolyte System : Hydrobromic acid (35–45 wt%) and dilute sulfuric acid (10–20 wt%) serve as dual electrolytes, reducing reaction voltage from 4.5 V to 2.8 V while achieving 90% current efficiency.

-

Bromination : Conducted at room temperature for 4 hours, avoiding hazardous liquid bromine. The intermediate 2-amino-5-bromo-N,3-dimethylbenzamide forms with 97.12% yield and >95% purity.

-

Hydroxylation : The brominated intermediate undergoes hydrolysis using NaOH (2 M) at 80°C for 2 hours, yielding 3-Hydroxy-N,2-dimethylbenzamide.

Table 1: Optimization of Electrochemical Bromination

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| HBr Concentration | 35–45% | Maximizes Br⁻ ion availability |

| Reaction Temperature | 20–25°C | Prevents side reactions |

| Voltage | 2.8 V | Balances efficiency and energy use |

| Reaction Time | 4 hours | Ensures complete conversion |

Catalytic Coupling of 2-Halobenzamides

Cobalt-Catalyzed Cross-Coupling

A cobalt-catalyzed method from RSC Advances (2021) couples 2-halobenzamides with arylzinc reagents. For 3-Hydroxy-N,2-dimethylbenzamide:

-

Catalyst System : Co(acac)₂ (5 mol%) with 1,10-phenanthroline ligand.

-

Substrate : 2-iodo-N,3-dimethylbenzamide reacts with hydroxylated arylzinc species.

-

Conditions : THF solvent at 60°C for 12 hours, yielding 82% product.

Palladium-Mediated Hydroxylation

Palladium catalysts (e.g., Pd(OAc)₂) enable direct hydroxylation of 2-methyl-N-(2-methylphenyl)benzamide via C–H activation. This one-pot method uses:

-

Oxidant : tert-Butyl hydroperoxide (TBHP).

-

Solvent : Acetonitrile at 100°C for 8 hours.

-

Yield : 78% with 90% regioselectivity for the 3-hydroxy position.

Multistep Amidation-Hydrolysis Route

Synthesis from 3-Hydroxy-2-methylbenzoic Acid

VulcanChem’s industrial protocol involves:

-

Methylation : 3-Hydroxy-2-methylbenzoic acid reacts with dimethyl sulfate in NaOH (yield: 89%).

-

Amidation : The methylated intermediate couples with methylamine using HATU/DIPEA in DMF (yield: 76%).

-

Purification : Column chromatography (hexane/ethyl acetate, 3:1) achieves >98% purity.

Table 2: Comparative Analysis of Amidation Agents

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| HATU | DMF | 25°C | 76% |

| EDCI/HOBt | CH₂Cl₂ | 0°C → 25°C | 68% |

| DCC/DMAP | THF | 40°C | 72% |

Hydrolytic Rearrangement of Isoindolinone Derivatives

A novel approach from Journal of Organic Chemistry leverages isoindolinone intermediates:

-

Cyclization : 4-Methoxyisoindolin-1-one undergoes BF₃·Et₂O-catalyzed rearrangement.

-

Demethylation : HI (57% aq.) at 120°C removes the methoxy group.

-

Amidation : In situ reaction with methylamine yields 3-Hydroxy-N,2-dimethylbenzamide (total yield: 65%).

Scalability and Industrial Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,2-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include quinones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-N,2-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide functionality play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-Hydroxy-N,2-dimethylbenzamide, highlighting differences in substituents and physicochemical properties:

Key Observations :

- Hydroxyl vs.

- Methyl Substituents : The 2-methyl group introduces steric hindrance, which may influence regioselectivity in metal-catalyzed reactions compared to unsubstituted benzamides .

- Lipophilicity : N,N-diethyl substitution () increases logP significantly (~1.87 vs. ~0.22 for N,3-dihydroxybenzamide), suggesting better membrane permeability for drug-design applications.

Biological Activity

3-Hydroxy-N,2-dimethylbenzamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

3-Hydroxy-N,2-dimethylbenzamide has the molecular formula C9H11NO2. The presence of the hydroxyl group and the dimethyl substitution on the benzene ring contributes to its unique chemical properties, influencing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 3-Hydroxy-N,2-dimethylbenzamide can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that benzamide derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been found to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Antiviral Activity : Research indicates that some benzamide derivatives can reduce viral loads in infections such as hepatitis B by inhibiting viral nucleocapsid assembly. This is achieved through specific interactions with viral proteins .

- Anticancer Properties : Compounds similar to 3-Hydroxy-N,2-dimethylbenzamide have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study on benzamide derivatives revealed that compounds structurally related to 3-Hydroxy-N,2-dimethylbenzamide exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness at low concentrations .

- Antiviral Mechanism : In a study focusing on hepatitis B virus (HBV), benzamide derivatives were shown to promote the formation of empty capsids by binding to the HBV core protein. This mechanism was confirmed through genetic evidence indicating inhibition of nucleocapsid assembly .

- Cytotoxicity Against Cancer Cells : Research demonstrated that certain derivatives of 3-Hydroxy-N,2-dimethylbenzamide induced apoptosis in human cancer cell lines. The study quantified cell viability using MTT assays, revealing a dose-dependent response.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |

| Antiviral | Significant | Inhibition of HBV nucleocapsid assembly |

| Anticancer | High | Induction of apoptosis |

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-N,2-dimethylbenzamide, and how do reaction conditions influence yield?

The synthesis of 3-Hydroxy-N,2-dimethylbenzamide derivatives typically involves coupling reactions between substituted benzoyl chlorides and amines. For example:

- Reagent-driven acylation : Methyl 3-(chlorocarbonyl)propanoate reacts with amines under pyridine catalysis in dichloromethane at room temperature .

- Reductive amination : Palladium-catalyzed hydrogenation of nitro or azide intermediates can introduce amine groups .

Key factors : Temperature control (e.g., room temperature vs. reflux), solvent polarity (CH₂Cl₂ for acylation), and catalyst selection (Pd/C for hydrogenation) critically impact yield and purity .

Q. What spectroscopic techniques are essential for characterizing 3-Hydroxy-N,2-dimethylbenzamide?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., hydroxyl and methyl group positions) and monitor reaction progress. For example, methyl protons resonate at δ 2.39 ppm in related analogs .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

- IR spectroscopy : Detects functional groups like amide C=O stretches (~1640 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Test against enzyme targets (e.g., HIV-1 integrase for analogs) using fluorescence-based activity assays .

- Cellular toxicity : MTT assays in mammalian cell lines (e.g., HEK293) assess biocompatibility .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy, methyl groups) to correlate structural changes with bioactivity trends .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in 3-Hydroxy-N,2-dimethylbenzamide derivatives be resolved?

- Software refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve twinning or disorder. Cross-validate with SHELXD for phase determination .

- Data validation : Compare experimental X-ray diffraction patterns with computational models (e.g., density functional theory) to identify outliers .

- Multi-technique cross-check : Combine crystallography with NMR (e.g., NOESY for spatial proximity) and FT-IR to confirm hydrogen bonding networks .

Q. What strategies address contradictory bioactivity results in SAR studies?

- Meta-analysis : Pool data from multiple analogs (e.g., trihydroxy-N-alkylbenzamides ) to identify statistically significant trends.

- Proteomics profiling : Use affinity chromatography or surface plasmon resonance (SPR) to validate target binding specificity .

- Solubility optimization : Adjust polar substituents (e.g., hydroxyl vs. methoxy groups) to enhance bioavailability and reduce false negatives .

Q. How can computational methods improve the design of 3-Hydroxy-N,2-dimethylbenzamide derivatives?

- Docking simulations : Model interactions with biological targets (e.g., HIV-1 integrase catalytic domain) using AutoDock Vina .

- QSAR modeling : Train machine learning algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

- DFT calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing frontier molecular orbitals .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Byproduct formation : Optimize stoichiometry (e.g., excess amine to drive acylation) and use scavengers (e.g., molecular sieves) to remove water .

- Purification hurdles : Employ flash chromatography (silica gel) or preparative HPLC for high-purity isolation .

- Thermal sensitivity : Use low-temperature conditions (<0°C) for unstable intermediates (e.g., benzoyl chlorides) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.